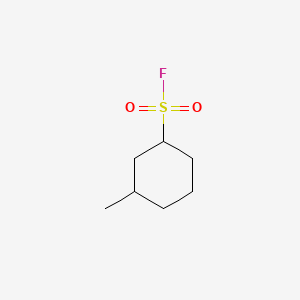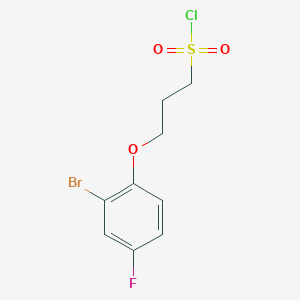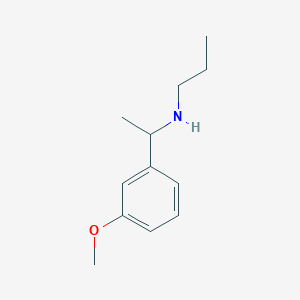
1-Bromo-2-(isobutoxymethyl)-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-(isobutoxymethyl)-3-methylbutane is an organic compound belonging to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon chain, which also includes an isobutoxymethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(isobutoxymethyl)-3-methylbutane can be achieved through several methods. One common approach involves the bromination of 2-(isobutoxymethyl)-3-methylbutane using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The choice of brominating agent and reaction conditions can be optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-2-(isobutoxymethyl)-3-methylbutane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
1-Bromo-2-(isobutoxymethyl)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
作用機序
The mechanism of action of 1-Bromo-2-(isobutoxymethyl)-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate, which can then react with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce different functional groups into organic molecules.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the isobutoxymethyl group.
1-Bromo-2-(methoxymethyl)benzene: Contains a methoxymethyl group instead of an isobutoxymethyl group.
1-Bromo-2-butyne: Contains a triple bond instead of the isobutoxymethyl group.
Uniqueness
1-Bromo-2-(isobutoxymethyl)-3-methylbutane is unique due to the presence of the isobutoxymethyl group, which imparts specific steric and electronic properties
特性
分子式 |
C10H21BrO |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
1-bromo-3-methyl-2-(2-methylpropoxymethyl)butane |
InChI |
InChI=1S/C10H21BrO/c1-8(2)6-12-7-10(5-11)9(3)4/h8-10H,5-7H2,1-4H3 |
InChIキー |
PXYBSBBMELUSNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)COCC(CBr)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-1-amine](/img/structure/B13637540.png)





![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)




